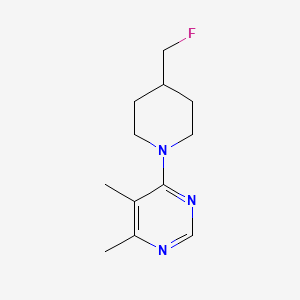

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

Research has shown the utility of piperidine derivatives, closely related to 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine, in the field of corrosion inhibition for metals. A study conducted by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of three piperidine derivatives on iron surfaces demonstrated that these compounds exhibit significant inhibition efficiencies. These efficiencies were evaluated through quantum chemical calculations and molecular dynamics simulations, highlighting the compounds' potential in protecting metal surfaces from corrosion, which is critical in industrial applications (Kaya et al., 2016).

Synthesis and Piperidinolysis of Fluoropyrimidines

Another application involves the synthesis and piperidinolysis of simple fluoropyrimidines, as explored by Brown and Waring (1974). Their work focused on the preparation of 2-Fluoropyrimidine and its derivatives, demonstrating the chemical reactivity of these compounds, which could be crucial for the development of new pharmaceuticals or materials (Brown & Waring, 1974).

Discovery of Antimycobacterial Compounds

The discovery of antimycobacterial spiro-piperidin-4-ones represents a significant advancement in the treatment of tuberculosis. Kumar et al. (2008) synthesized and evaluated a series of spiro-piperidin-4-ones for their activity against Mycobacterium tuberculosis, with one compound showing promising in vitro and in vivo potency. This research offers insights into the development of new treatments for tuberculosis, a major global health challenge (Kumar et al., 2008).

Synthesis of Key Intermediates in Drug Development

The practical synthesis of key intermediates for the development of deoxycytidine kinase inhibitors was described by Zhang et al. (2009). Their work demonstrates the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcasing the compound's role in the preparation of potent kinase inhibitors. This process highlights the compound's importance in the drug development pipeline, particularly for cancer therapies (Zhang et al., 2009).

Orientations Futures

Piperidine and its derivatives are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine” and similar compounds could have potential applications in these areas.

Mécanisme D'action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been shown to inhibit specific enzymes or interact with specific receptors, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some piperidine derivatives have been shown to have effects such as inhibiting cell growth (in the case of anticancer activity) or blocking certain signaling pathways .

Propriétés

IUPAC Name |

4-[4-(fluoromethyl)piperidin-1-yl]-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-9-10(2)14-8-15-12(9)16-5-3-11(7-13)4-6-16/h8,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFDYWDAMXDIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCC(CC2)CF)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)

![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)